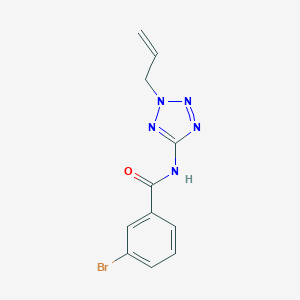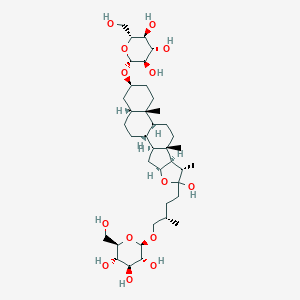
N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, it has been shown to bind to cancer cells through a yet unknown mechanism.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to selectively bind to cancer cells, making it a potential diagnostic tool for cancer. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide in lab experiments is its potential anti-inflammatory and analgesic effects, which could be useful in studying various inflammatory conditions. Additionally, its selective binding to cancer cells could be useful in developing new diagnostic tools for cancer. However, one of the limitations of using this compound is its unknown mechanism of action, which makes it difficult to fully understand its effects.
Direcciones Futuras
There are several future directions for N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide. One potential direction is to further study its mechanism of action, which could lead to the development of new drugs for the treatment of inflammatory conditions and cancer. Additionally, further studies are needed to fully understand its biochemical and physiological effects. Another potential direction is to develop new synthesis methods for this compound, which could improve its yield and purity. Finally, more research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments.
Métodos De Síntesis
N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-bromobenzoyl chloride with 2-allyl-1,2,3,4-tetrahydro-2H-tetrazol-5-amine in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide has been studied extensively for its potential applications in biomedical research. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions. Additionally, it has been studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells.
Propiedades
Fórmula molecular |
C11H10BrN5O |
|---|---|
Peso molecular |
308.13 g/mol |
Nombre IUPAC |
3-bromo-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10BrN5O/c1-2-6-17-15-11(14-16-17)13-10(18)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,13,15,18) |
Clave InChI |
QHLMOZSBCFQUJJ-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)Br |
SMILES canónico |
C=CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)





![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)




